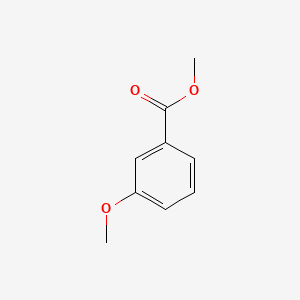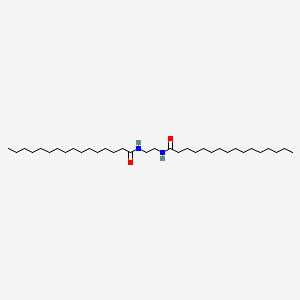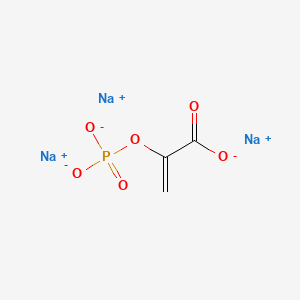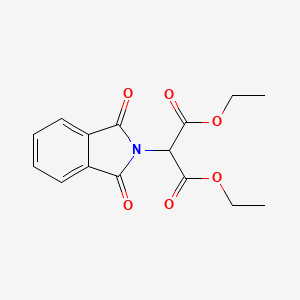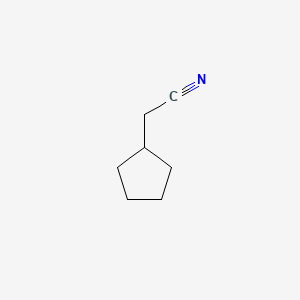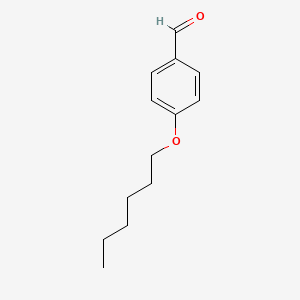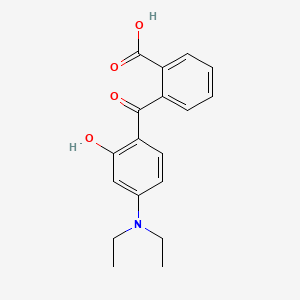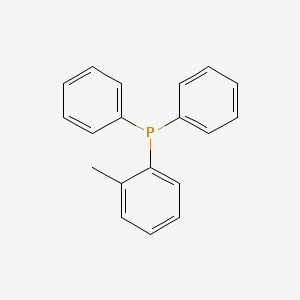![molecular formula C17H21NO4 B1346841 3-[1-(tert-Butoxycarbonyl)indol-3-yl]butansäure CAS No. 885266-53-5](/img/structure/B1346841.png)
3-[1-(tert-Butoxycarbonyl)indol-3-yl]butansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid is a chemical compound with the molecular formula C17H21NO4 and a molecular weight of 303.36 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound, and contains a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in research and development, particularly in the fields of chemistry and biology .
Wissenschaftliche Forschungsanwendungen
3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid has several scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with indole, which undergoes a series of reactions to introduce the tert-butoxycarbonyl group and the butanoic acid moiety.
Protection of Indole Nitrogen: The indole nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected indole.
Formation of Butanoic Acid Moiety: The Boc-protected indole is then reacted with a suitable butanoic acid derivative, such as butanoic anhydride or butanoic acid chloride, under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for 3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with new functional groups.
Wirkmechanismus
The mechanism of action of 3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes, affecting biochemical reactions and cellular processes. The tert-butoxycarbonyl group provides protection to the indole nitrogen, allowing selective reactions to occur at other sites of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tert-Butoxycarbonyl)-1H-indol-3-ylboronic acid: Similar structure with a boronic acid group instead of a butanoic acid moiety.
®-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid: Contains an amino group in place of the butanoic acid moiety.
Uniqueness
3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid is unique due to its specific combination of the indole core, tert-butoxycarbonyl protecting group, and butanoic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-11(9-15(19)20)13-10-18(16(21)22-17(2,3)4)14-8-6-5-7-12(13)14/h5-8,10-11H,9H2,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMVLMBCHRXPLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

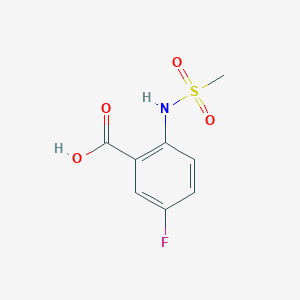
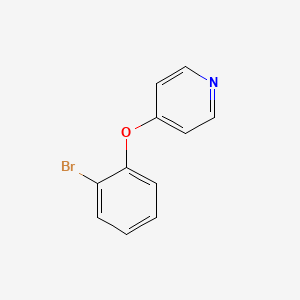
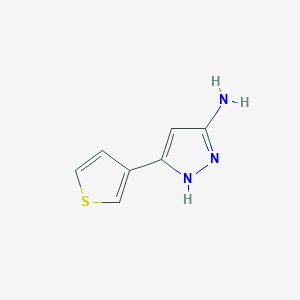
![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)
